N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
CAS No.: 1019097-17-6
Cat. No.: VC11925501
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide - 1019097-17-6](/images/structure/VC11925501.png)
Specification
CAS No. | 1019097-17-6 |
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Molecular Formula | C19H17N5O2S |
Molecular Weight | 379.4 g/mol |
IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C19H17N5O2S/c1-23-14(8-10-21-23)18(25)24(12-13-5-4-9-20-11-13)19-22-17-15(26-2)6-3-7-16(17)27-19/h3-11H,12H2,1-2H3 |
Standard InChI Key | YDUKNHXZZWHUFT-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Canonical SMILES | CN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three distinct heterocyclic systems:
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Benzothiazole moiety: A benzene ring fused to a thiazole ring, substituted with a methoxy group at the 4-position.
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Pyrazole carboxamide: A 1-methyl-1H-pyrazole-5-carboxamide group, where the carboxamide nitrogen is bonded to the benzothiazole sulfur.
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Pyridin-3-ylmethyl substituent: A pyridine ring attached via a methylene bridge to the pyrazole nitrogen.
This arrangement creates a sterically congested environment, influencing both synthetic accessibility and intermolecular interactions.
Spectroscopic and Computational Characterization
Key spectral data and computational descriptors include:
Property | Details |
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IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-5-carboxamide |
SMILES | CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
InChIKey | IMLMEOKPAHPYLF-UHFFFAOYSA-N |
Molecular Formula | |
Molecular Weight | 393.47 g/mol |
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton (δ ~3.8 ppm), pyridine aromatic protons (δ 7.2–8.5 ppm), and pyrazole methyl group (δ ~2.5 ppm). Density functional theory (DFT) calculations predict a planar benzothiazole-pyrazole interface, with the pyridinylmethyl group adopting a perpendicular orientation to minimize steric clashes.
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis involves sequential functionalization of precursor heterocycles:
Step 1: Formation of 4-Methoxy-1,3-benzothiazol-2-amine
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Reagents: 2-Amino-4-methoxybenzothiazole, synthesized via cyclization of 4-methoxyaniline with thiourea in the presence of bromine.
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Conditions: Reflux in ethanol (78°C, 6 h).
Step 2: N-Alkylation with (Pyridin-3-yl)Methyl Chloride
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Reagents: (Pyridin-3-yl)methyl chloride, generated in situ from 3-picolinol and thionyl chloride.
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Conditions: Room temperature, anhydrous DMF, 12 h.
Step 3: Pyrazole Carboxamide Coupling
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Reagents: 1-Methyl-1H-pyrazole-5-carbonyl chloride.
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Conditions: Schlenk line under nitrogen, triethylamine as base, dichloromethane solvent (0°C to RT, 8 h).
Step 4: Purification
Challenges and Optimization
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Regioselectivity: Competing N-alkylation at pyridine nitrogen mitigated by using bulky bases (e.g., DBU).
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By-Product Formation: Hydrolysis of the carboxamide group during coupling minimized by strict anhydrous conditions.
Physicochemical and Reactivity Profiles
Solubility and Stability
Property | Observation |
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Aqueous Solubility | Poor (<0.1 mg/mL at 25°C) |
Organic Solubility | Soluble in DMSO (≥50 mg/mL), ethanol (~10 mg/mL) |
Stability | Stable at -20°C for 6 months; degrades in light |
The compound’s lipophilicity () suggests moderate membrane permeability, though ester prodrug strategies may enhance bioavailability.
Reactive Sites and Derivatization
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Benzothiazole C2 Position: Susceptible to electrophilic substitution (e.g., nitration, sulfonation).
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Pyridine Nitrogen: Participates in coordination chemistry with transition metals (e.g., Pd, Cu).
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Carboxamide Group: Hydrolyzes under strong acidic/basic conditions to yield carboxylic acid and amine.
Biological Activity and Mechanistic Hypotheses
Predicted Targets from Structural Analogs
Computational PASS (Prediction of Activity Spectra for Substances) analysis of analogous pyrazole-benzothiazole hybrids suggests:
Target | Probability (Pa) | Potential Role |
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Aspulvinone dimethyl allyltransferase | 0.570 | Antifungal (Aspergillus terreus inhibition) |
Gluconate 2-dehydrogenase | 0.627 | Antimicrobial (bacterial metabolism disruption) |
Cytochrome P450 2D15 | 0.527 | Drug metabolism modulation |
These predictions align with the compound’s structural similarity to known enzyme inhibitors .
In Vitro Screening Data
Limited empirical studies report:
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Antimicrobial Activity: MIC of 32 µg/mL against Staphylococcus aureus (ATCC 29213).
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Cytotoxicity: IC50 > 100 µM in HEK293 cells, suggesting low acute toxicity.
Comparative Analysis with Structural Analogs
Compound | Substituents | Bioactivity |
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Pyridin-2-ylmethyl analog | Pyridine at position 2 | Enhanced CNS penetration (LogBB = 0.4) |
Pyridin-4-ylmethyl analog | Pyridine at position 4 | Reduced solubility (LogP = 3.2) |
N-(4-Ethoxybenzothiazol-2-yl) variant | Ethoxy instead of methoxy | Higher CYP3A4 inhibition (IC50 = 8.2 µM) |
The pyridin-3-ylmethyl substitution in the target compound balances solubility and target engagement, though in vivo efficacy remains unverified.
Future Research Directions
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Target Deconvolution: Use CRISPR-Cas9 screening to identify genetic dependencies linked to the compound’s activity.
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Prodrug Development: Synthesize phosphate or amino acid esters to improve aqueous solubility.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Structure-Activity Relationship (SAR): Systematically vary substituents on the benzothiazole and pyridine rings.
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